![molecular formula C8H9N5 B2569131 N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine CAS No. 200431-98-7](/img/structure/B2569131.png)
N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” are not explicitly provided in the search results .Scientific Research Applications
Kinase Inhibitor
The compound can be used as a kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. They work by blocking the action of a particular enzyme known as a kinase, which cells need to divide and grow.
Antifungal Applications
“N-(substituted pyridinyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide” derivatives, which could potentially include our compound of interest, have shown antifungal activity . They have been used against various kinds of phytopathogenic fungi.
Agonists at Nicotinic Acetylcholine Receptors
The compound has been found to be an exceptionally potent agonist at nicotinic acetylcholine receptors (nAChRs) . This makes it potentially useful in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Analgesic Efficacy
The compound has shown analgesic efficacy across a broad range of pain states, including rodent models of acute thermal nociception, persistent pain, and neuropathic allodynia .
Treatment of Leukemia
The compound has been used as a therapeutic agent to treat leukemia . It specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is often dysregulated in cancer cells.
Research in Drug Development
The compound can be used in drug development research . Its structure and properties can be studied to develop new drugs with improved efficacy and reduced side effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-7(4-9-3-1)5-10-8-11-6-12-13-8/h1-4,6H,5H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQXLYKOGTVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320534 | |
Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
200431-98-7 | |
Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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